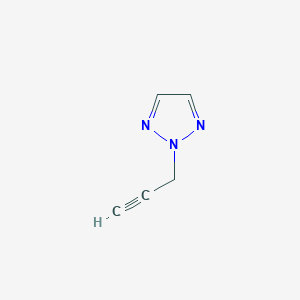
2-(prop-2-yn-1-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups
科学的研究の応用
Anticancer Activity
1,2,3-triazoles are known for their anticancer properties. Research has shown that compounds containing this moiety can induce apoptosis and cell cycle arrest in cancer cells. For instance, derivatives like carboxyamidotriazole have been noted for their synergistic effects with other anticancer agents such as sorafenib in non-small cell lung cancer (NSCLC) treatment .
Key Findings:
- Carboxyamidotriazole : Inhibits NANOG expression and promotes apoptosis in NSCLC cells.
- Cefatrizine Derivative : Used clinically for its anticancer properties.
| Compound | Mechanism of Action | Target Cancer Type | Reference |
|---|---|---|---|
| Carboxyamidotriazole | Induces apoptosis | NSCLC | |
| Cefatrizine Derivative | Anticancer activity | Various cancers |
Antimicrobial Properties
The antimicrobial efficacy of 1,2,3-triazole derivatives has been widely documented. These compounds exhibit activity against various pathogens, including bacteria and fungi. For example, certain triazole hybrids have shown significant effectiveness against Aspergillus niger and other resistant strains .
Key Findings:
- Triazole-Coumarin Hybrids : Displayed potent antibacterial activity with IC50 values significantly lower than standard antibiotics.
| Compound Type | Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole-Coumarin Hybrid | Aspergillus niger | 10.5 | |
| Triazole Derivative | E. coli | 5.0 |
Agrochemical Applications
Triazoles are also utilized in the development of agrochemicals due to their ability to inhibit fungal growth in crops. Compounds such as tebuconazole and propiconazole are well-known fungicides that contain the triazole scaffold.
Key Findings:
- Tebuconazole : Effective against a broad spectrum of fungal pathogens.
| Fungicide | Active Ingredient | Target Pathogen |
|---|---|---|
| Tebuconazole | Tebuconazole | Fungal pathogens in crops |
| Propiconazole | Propiconazole | Various fungal diseases |
Material Science Applications
In material science, triazoles are explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology.
Key Findings:
- Fluorescent Probes : Triazole derivatives have been used to create fluorescent probes for biological imaging.
| Application Type | Compound Type | Purpose |
|---|---|---|
| Fluorescent Probes | Triazole Derivatives | Biological Imaging |
| Catalysts | Metal-Triazole Complexes | Catalytic Reactions |
Case Study 1: Anticancer Activity of Triazole Derivatives
A study involving the synthesis of novel triazole derivatives demonstrated their effectiveness as anti-lung cancer agents through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the structural modifications that enhanced their potency against lung cancer cells .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Research focusing on triazole-coumarin hybrids revealed their potential as effective antimicrobial agents against resistant strains of bacteria and fungi. This study underscored the need for new antimicrobial strategies in light of rising resistance .
作用機序
The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-(2-Propynyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Lacks the propargyl group, making it less reactive in certain chemical reactions.
2-(2-Propynyl)-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical properties and reactivity.
1-(2-Propynyl)-1,2,3-triazole: Positional isomer with the propargyl group attached to a different nitrogen atom, affecting its reactivity and applications
The uniqueness of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
分子式 |
C5H5N3 |
|---|---|
分子量 |
107.11 g/mol |
IUPAC名 |
2-prop-2-ynyltriazole |
InChI |
InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2 |
InChIキー |
QQOOSRYNDWRHDY-UHFFFAOYSA-N |
正規SMILES |
C#CCN1N=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















